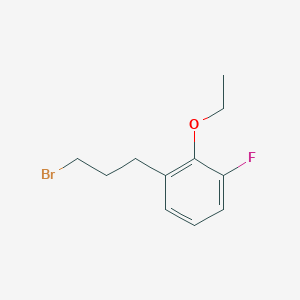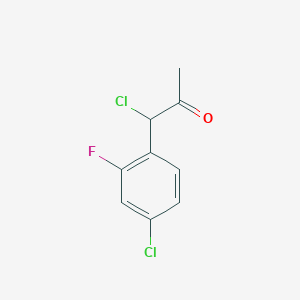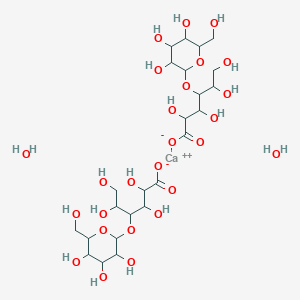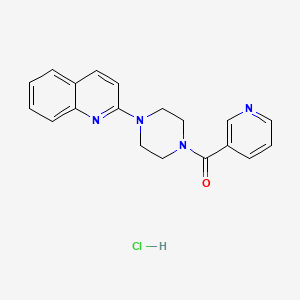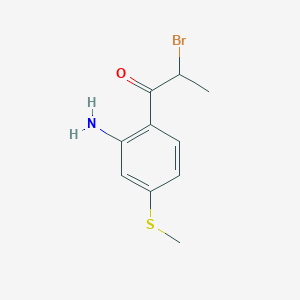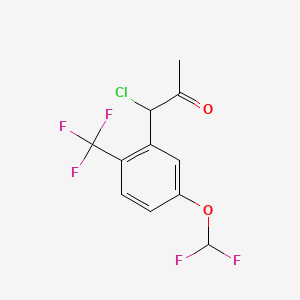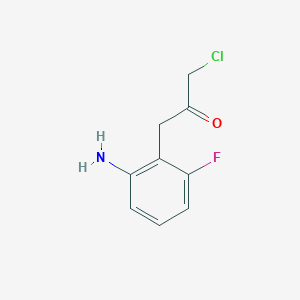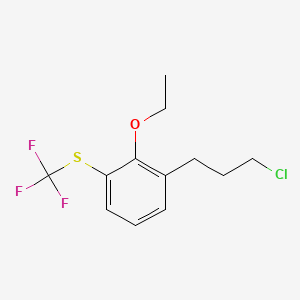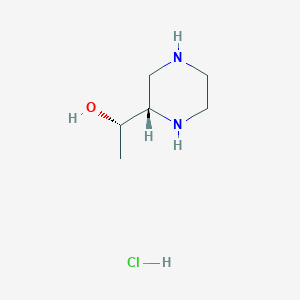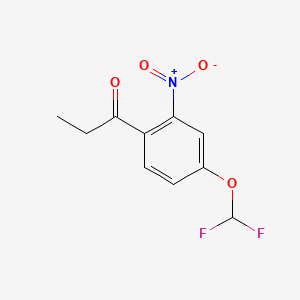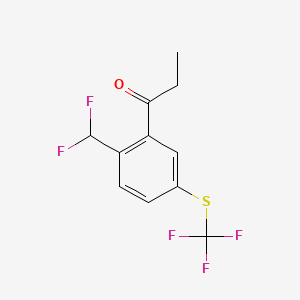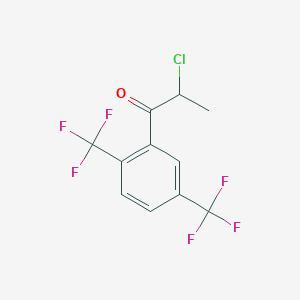
1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety. The trifluoromethyl groups contribute to its unique chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,5-bis(trifluoromethyl)benzene with chloropropanone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.
化学反应分析
Types of Reactions: 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzymes or bind to receptors, modulating various biochemical pathways.
相似化合物的比较
2,5-Bis(trifluoromethyl)benzene: Shares the trifluoromethyl groups but lacks the chloropropanone moiety.
1-(2,5-Bis(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone group instead of chloropropanone.
2,5-Bis(trifluoromethyl)phenylacetic acid: Contains the trifluoromethyl groups and a carboxylic acid moiety.
Uniqueness: 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of trifluoromethyl groups and the chloropropanone moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H7ClF6O |
|---|---|
分子量 |
304.61 g/mol |
IUPAC 名称 |
1-[2,5-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(12)9(19)7-4-6(10(13,14)15)2-3-8(7)11(16,17)18/h2-5H,1H3 |
InChI 键 |
BRYUPGAUMMMWAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)
